Axitinib sulfoxide

Descripción

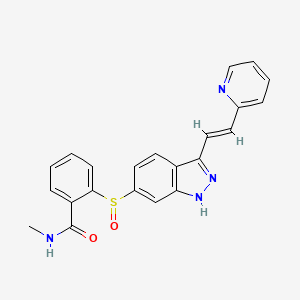

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSNFBPPYMWFB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347304-18-0 | |

| Record name | Axitinib sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AXITINIB SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Axitinib sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth examination of Axitinib sulfoxide, the principal metabolite of Axitinib. While considered pharmacologically inactive, a thorough understanding of its chemical structure, properties, and formation is critical for comprehensive drug development and clinical pharmacology studies. This document outlines the physicochemical characteristics of Axitinib sulfoxide, details the metabolic pathways leading to its formation, and presents relevant experimental protocols for its synthesis and quantification.

Chemical Structure and Properties

Axitinib sulfoxide is the product of the oxidation of the sulfide moiety in the parent Axitinib molecule. This metabolic transformation significantly alters the electronic and steric properties of the compound, rendering it pharmacologically inactive.

Chemical Name: N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide[1]

Image of the chemical structure of Axitinib sulfoxide

Table 1: Physicochemical Properties of Axitinib Sulfoxide

| Property | Value | Reference |

| CAS Number | 1347304-18-0 | [1] |

| Molecular Formula | C₂₂H₁₈N₄O₂S | [1] |

| Molecular Weight | 402.5 g/mol | [1] |

| SMILES | O=C(NC)C1=C(S(C2=CC3=C(C(/C=C/C4=NC=CC=C4)=NN3)C=C2)=O)C=CC=C1 | [1] |

| Solubility | Soluble in DMSO |

Signaling Pathway and Pharmacological Inactivity

Axitinib exerts its therapeutic effect by potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-1, -2, and -3. This inhibition blocks the downstream signaling cascades responsible for angiogenesis, tumor growth, and metastasis.

The metabolic conversion of Axitinib to Axitinib sulfoxide is a critical step in its detoxification and elimination pathway. This oxidation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. The resulting sulfoxide metabolite exhibits significantly diminished pharmacological activity. It has been reported that Axitinib sulfoxide has approximately 400-fold less in vitro potency against VEGFR-2 compared to the parent compound, Axitinib. This substantial decrease in activity underscores its classification as an inactive metabolite.

Experimental Protocols

In Vitro Synthesis of Axitinib Sulfoxide via Biotransformation

This protocol describes the formation of Axitinib sulfoxide from Axitinib using human liver microsomes (HLMs), mimicking the in vivo metabolic process.

Materials:

-

Axitinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Methanol (ice-cold)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

Centrifuge

-

Incubator

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Add Axitinib to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold methanol containing the internal standard.

-

Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS.

Quantification of Axitinib Sulfoxide in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of Axitinib sulfoxide in plasma samples, which can be adapted from established methods for Axitinib.

Materials:

-

Plasma samples containing Axitinib sulfoxide

-

Axitinib sulfoxide reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled analog of Axitinib sulfoxide)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.

-

Alternatively, for higher sensitivity, perform SPE or LLE to extract the analyte and remove matrix components.

-

Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for Axitinib sulfoxide and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.

-

Determine the concentration of Axitinib sulfoxide in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data

Table 2: Biological Activity of Axitinib and Axitinib Sulfoxide

| Compound | Target | Assay | IC₅₀ | Reference |

| Axitinib | VEGFR-1 | Kinase Assay | 0.1 nM | |

| VEGFR-2 | Kinase Assay | 0.2 nM | ||

| VEGFR-3 | Kinase Assay | 0.1-0.3 nM | ||

| PDGFRβ | Kinase Assay | 1.6 nM | ||

| c-Kit | Kinase Assay | 1.7 nM | ||

| Axitinib Sulfoxide | VEGFR-2 | in vitro potency | ~400-fold less potent than Axitinib |

Table 3: Pharmacokinetic Parameters of Axitinib

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.5 - 4.1 hours | |

| Plasma Half-life (t₁/₂) | 2.5 - 6.1 hours | |

| Absolute Bioavailability | 58% | |

| Protein Binding | >99% |

Conclusion

Axitinib sulfoxide is the primary, pharmacologically inactive metabolite of Axitinib. Its formation, predominantly through CYP3A4/5-mediated oxidation, represents a key clearance mechanism for the parent drug. While devoid of significant anti-angiogenic activity, a comprehensive understanding of its chemical properties, metabolic fate, and methods for its synthesis and quantification are indispensable for researchers and professionals in the field of drug development. The data and protocols presented in this guide serve as a valuable resource for further investigation into the clinical pharmacology of Axitinib and the broader landscape of tyrosine kinase inhibitor metabolism.

References

Synthesis of Axitinib Sulfoxide: A Technical Guide for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma.[1][2] Understanding its metabolic fate is paramount for comprehensive pharmacological and toxicological assessments. One of its major metabolites is axitinib sulfoxide, formed through the oxidation of the sulfide linkage in the parent molecule, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[3][4] As a key metabolite, the availability of a well-characterized axitinib sulfoxide reference standard is essential for a variety of research and drug development applications, including pharmacokinetic studies, in vitro metabolic profiling, and as a quantitative standard in analytical methods.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of axitinib sulfoxide as a reference standard.

Chemical Synthesis of Axitinib Sulfoxide

While axitinib sulfoxide is a product of in vivo metabolism, a controlled chemical synthesis is necessary to produce a high-purity reference standard. The synthesis involves the selective oxidation of the thioether group in axitinib.

Experimental Protocol: Synthesis of Axitinib Sulfoxide

This protocol is based on general methods for the oxidation of aryl sulfides to sulfoxides.

Materials:

-

Axitinib (starting material)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Methanol (CH₃OH) or Acetic Acid (CH₃COOH) (solvent)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve axitinib in a suitable solvent such as methanol or acetic acid.

-

Oxidation: Cool the solution in an ice bath. Add one equivalent of 30% hydrogen peroxide dropwise while stirring. The use of a mild oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude axitinib sulfoxide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized axitinib sulfoxide using techniques such as NMR, MS, and HPLC.

Analytical Characterization of Axitinib Sulfoxide Reference Standard

A thorough analytical characterization is imperative to confirm the identity, purity, and suitability of the synthesized axitinib sulfoxide as a reference standard.

Table 1: Physicochemical and Analytical Data for Axitinib and Axitinib Sulfoxide

| Parameter | Axitinib | Axitinib Sulfoxide |

| Chemical Name | N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide | N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide |

| CAS Number | 319460-85-0 | 1347304-18-0 |

| Molecular Formula | C₂₂H₁₈N₄OS | C₂₂H₁₈N₄O₂S |

| Molecular Weight | 386.47 g/mol | 402.47 g/mol |

| Appearance | White to pale yellow solid | White to off-white solid |

| Purity (by HPLC) | ≥98% | ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of axitinib sulfoxide is expected to be similar to that of axitinib, with notable downfield shifts for the protons on the aromatic ring adjacent to the sulfoxide group due to the electron-withdrawing nature of the S=O bond.

-

¹³C NMR: Similarly, the carbon NMR spectrum will show a downfield shift for the carbon atoms directly attached to the sulfoxide group.

Note: For use as a certified reference standard, full experimental ¹H and ¹³C NMR data, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), should be acquired to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Method:

-

Prepare a dilute solution of axitinib sulfoxide in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Results:

-

The high-resolution mass spectrum should show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of axitinib sulfoxide (C₂₂H₁₉N₄O₂S⁺).

-

Tandem MS (MS/MS) experiments should be performed to obtain the fragmentation pattern, which can be compared to that of axitinib to confirm the structure. The fragmentation of axitinib is known to produce a significant daughter ion at m/z 355.96.[1] The fragmentation of the sulfoxide will likely show related fragments.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the reference standard and for its subsequent use in quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: An HPLC system with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both axitinib and axitinib sulfoxide have significant absorbance (e.g., around 330-340 nm).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a stock solution of the synthesized axitinib sulfoxide in a suitable solvent (e.g., DMSO or methanol).

-

Dilute the stock solution to an appropriate concentration for HPLC analysis.

-

Inject the solution into the HPLC system and record the chromatogram.

-

Determine the purity by calculating the area percentage of the main peak.

-

Application of Axitinib Sulfoxide as a Reference Standard

Axitinib sulfoxide reference standard is primarily used for the quantitative analysis of the metabolite in biological matrices and in vitro assays.

Experimental Protocol: Quantitative Analysis of Axitinib Sulfoxide in a Biological Matrix using HPLC

-

Preparation of Standard Solutions:

-

Prepare a stock solution of axitinib sulfoxide reference standard of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

Extract axitinib and its metabolites from the biological matrix (e.g., plasma, microsomes) using a suitable method such as protein precipitation or liquid-liquid extraction.

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the axitinib sulfoxide standard against its concentration.

-

Determine the concentration of axitinib sulfoxide in the unknown samples by interpolating their peak areas on the calibration curve.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route for axitinib sulfoxide.

Analytical Workflow

Caption: Workflow for reference standard preparation.

Axitinib Signaling Pathway

Caption: Simplified VEGFR signaling pathway inhibited by axitinib.

References

A Technical Guide to the Role of Cytochrome P450 3A4 in the Metabolic Sulfoxidation of Axitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of Axitinib, a potent tyrosine kinase inhibitor. The primary focus is on the formation of its major oxidative metabolite, Axitinib sulfoxide. This document synthesizes key findings from in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction to Axitinib Metabolism

Axitinib, an oral inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, is approved for the treatment of advanced renal cell carcinoma.[1][2] Clinical studies with radiolabeled Axitinib have demonstrated that its primary route of clearance from the body is through metabolism.[1][2][3] The metabolic transformation of Axitinib occurs primarily in the liver and involves several enzymatic pathways, with oxidation and glucuronidation being the most significant.

In vitro biotransformation studies have identified a number of metabolites, with the most abundant being Axitinib sulfoxide (M12) and Axitinib N-glucuronide (M7). These major metabolites are considered to be pharmacologically inactive. This guide will focus on the oxidative pathway leading to the formation of Axitinib sulfoxide and the central role of CYP3A4 in this process.

The Predominant Role of CYP3A4 in Axitinib Sulfoxidation

Extensive in vitro research utilizing human liver microsomes (HLMs), recombinant human cytochrome P450 enzymes, and specific chemical inhibitors has conclusively identified CYP3A4 as the major enzyme responsible for the metabolism of Axitinib. While other enzymes contribute to a lesser extent, the formation of the sulfoxide metabolite is predominantly catalyzed by CYP3A4.

Phenotyping experiments have demonstrated that Axitinib is primarily metabolized by CYP3A4/5, with minor contributions from CYP1A2 and CYP2C19. Studies using a CYP3A4-specific inhibitor, Cyp3cide, in liver microsomes also expressing CYP3A5, have quantified the relative contributions of these enzymes to the intrinsic clearance of Axitinib. It was determined that approximately 66% of Axitinib's intrinsic clearance is attributable to CYP3A4, with an additional 15% attributed to CYP3A5.

The significant role of CYP3A4 is further underscored by clinical drug-drug interaction studies. Co-administration of Axitinib with ketoconazole, a strong CYP3A4/5 inhibitor, resulted in a 1.5-fold increase in the maximum plasma concentration (Cmax) and a 2-fold increase in the area under the curve (AUC) of Axitinib. Conversely, co-administration with rifampin, a strong CYP3A4/5 inducer, led to a substantial 71% and 79% decrease in Axitinib's Cmax and AUC, respectively.

Quantitative Analysis of Enzyme Kinetics

The kinetics of Axitinib sulfoxide formation by the primary metabolizing enzymes, CYP3A4 and CYP3A5, have been characterized to understand their efficiency in this metabolic conversion. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Table 1: Kinetic Parameters for Axitinib Sulfoxide Formation

| Enzyme | Apparent K_m_ (μM) | V_max_ (pmol·min⁻¹·pmol⁻¹) |

| CYP3A4 | 4.0 | 9.6 |

| CYP3A5 | 1.9 | 1.4 |

Table 2: Contribution of CYP Isoforms to Axitinib Intrinsic Clearance

| Enzyme | Contribution to Intrinsic Clearance (%) |

| CYP3A4 | 66% |

| CYP3A5 | 15% |

| Other (CYP2C19, CYP1A2, etc.) | Minor |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to elucidate the role of CYP3A4 in Axitinib metabolism.

This experiment aims to identify which specific cytochrome P450 enzymes are capable of metabolizing Axitinib.

-

Materials:

-

Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP1A2, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase in a microsomal system.

-

Axitinib stock solution (e.g., in DMSO).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (pH 7.4).

-

-

Incubation Protocol:

-

Prepare incubation mixtures in potassium phosphate buffer containing the recombinant CYP enzyme and Axitinib at a specified concentration.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range for product formation.

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.

-

Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify the formation of Axitinib sulfoxide and other potential metabolites.

-

This experiment confirms the involvement of specific CYP isoforms in Axitinib metabolism within a more complex biological matrix.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

Selective chemical inhibitors for various CYP isoforms (e.g., Ketoconazole for CYP3A4/5, Cyp3cide specifically for CYP3A4).

-

Axitinib stock solution.

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

-

Incubation Protocol:

-

Prepare incubation mixtures containing HLMs, Axitinib, and the specific chemical inhibitor (or vehicle control) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C to allow the inhibitor to interact with the enzymes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Follow the incubation, termination, and sample processing steps as described in the recombinant enzyme protocol.

-

-

Data Analysis:

-

Quantify the formation of Axitinib sulfoxide in the presence and absence of each inhibitor.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in Axitinib metabolism.

-

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Axitinib Metabolic Pathway.

Caption: In Vitro Metabolism Workflow.

Conclusion

The metabolic clearance of Axitinib is a complex process involving multiple enzymes, but the formation of its primary oxidative metabolite, Axitinib sulfoxide, is predominantly and decisively catalyzed by CYP3A4. Quantitative data from in vitro studies confirm that CYP3A4 is responsible for the majority of Axitinib's intrinsic clearance. This knowledge is paramount for drug development professionals and researchers, as it informs predictions of drug-drug interactions and helps to guide dosing recommendations, particularly when Axitinib is co-administered with known CYP3A4 inhibitors or inducers. A thorough understanding of this key metabolic pathway is essential for the safe and effective clinical use of Axitinib.

References

The Comprehensive Guide to the Discovery and Identification of Axitinib Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.[2][3] By inhibiting these receptors, Axitinib effectively cuts off the blood supply to tumors, thereby hindering their growth and progression.[4] Understanding the metabolic fate of Axitinib is paramount for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the discovery and identification of Axitinib metabolites, detailing the experimental protocols and presenting key quantitative data.

Axitinib Signaling Pathway

Axitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by VEGFRs. The binding of vascular endothelial growth factor (VEGF) to its receptor triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Axitinib blocks the ATP-binding site of the VEGFRs, thereby inhibiting their kinase activity and preventing the phosphorylation necessary to initiate these downstream signals.

Caption: Axitinib Inhibition of the VEGFR Signaling Pathway.

Metabolic Pathways of Axitinib

Axitinib undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are oxidation and glucuronidation. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5, plays a major role in the oxidative metabolism of Axitinib. To a lesser extent, CYP1A2 and CYP2C19 are also involved. Uridine diphosphate glucuronosyltransferase (UGT) 1A1 is the primary enzyme responsible for the glucuronidation of Axitinib.

The major metabolites identified in human plasma are an N-glucuronide product (M7) and a sulfoxide product (M12). Both of these major metabolites are considered pharmacologically inactive.

Caption: Metabolic Pathways of Axitinib.

Quantitative Analysis of Axitinib and its Metabolites

Following a single oral dose of 5 mg of radiolabeled [14C]Axitinib in healthy human subjects, the parent drug and its metabolites were quantified in plasma, urine, and feces.

Table 1: Quantitative Data of Axitinib and its Major Metabolites in Human Plasma (0-12 hours)

| Analyte | % of Radioactivity | Pharmacological Activity |

| Axitinib | 50.4% | Active |

| M7 (N-glucuronide) | 22.5% | Inactive |

| M12 (Sulfoxide) | 16.2% | Inactive |

Data from a study involving a single 5 mg oral dose of [14C]Axitinib in healthy subjects.

Table 2: Excretion of Axitinib and its Metabolites

| Excretion Route | % of Administered Dose | Major Components |

| Urine | 22.7% | M5 (Carboxylic acid, 5.7%), M12 (Sulfoxide, 3.5%), M7 (N-glucuronide, 2.6%), M9 (Sulfoxide/N-oxide, 1.7%), M8a (Methylhydroxy glucuronide, 1.3%) |

| Feces | 37.0% | Unchanged Axitinib (12%), M14/15 (Mono-oxidation/sulfone, 5.7%), M12a (Epoxide, 5.1%), Unidentified metabolite (5.0%) |

Data represents the median percentage of the radioactive dose recovered.

Experimental Protocols for Metabolite Identification

The identification and characterization of Axitinib metabolites involved a combination of in vivo and in vitro studies, coupled with advanced analytical techniques.

In Vivo Human Mass Balance Study

-

Objective: To determine the absorption, metabolism, and excretion of Axitinib in humans.

-

Methodology:

-

A single oral dose of 5 mg of [14C]Axitinib (100 µCi) was administered to fasted healthy human subjects (N=8).

-

Blood, urine, and feces samples were collected at various time points.

-

Plasma samples were analyzed for total radioactivity and for the concentrations of Axitinib and its metabolites.

-

Urine and feces were analyzed for total radioactivity and to identify the excreted metabolites.

-

Metabolite profiling was performed using high-performance liquid chromatography (HPLC) with radiometric detection.

-

Structural elucidation of the metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for the metabolism of Axitinib.

-

Methodology:

-

Human Liver Microsomes (HLMs): Axitinib was incubated with HLMs in the presence of NADPH (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).

-

Recombinant Human Cytochrome P450s and UGTs: To pinpoint the specific enzymes, Axitinib was incubated with a panel of recombinant human CYP and UGT enzymes.

-

Chemical Inhibition: Selective chemical inhibitors of specific CYP and UGT enzymes were used in incubations with HLMs to determine the contribution of each enzyme to Axitinib metabolism.

-

The formation of metabolites was monitored over time, and kinetic parameters (Km and Vmax) were determined.

-

Analytical Techniques

-

LC-MS/MS: This was the primary technique used for the separation, detection, and structural characterization of Axitinib and its metabolites in biological matrices. It provides information on the molecular weight and fragmentation patterns of the analytes.

-

NMR Spectroscopy: Used for the definitive structural elucidation of key metabolites, providing detailed information about the chemical structure.

Caption: Experimental Workflow for Axitinib Metabolite Identification.

Conclusion

The metabolism of Axitinib is well-characterized, with oxidation and glucuronidation being the primary routes of elimination. The major circulating metabolites, M7 (N-glucuronide) and M12 (sulfoxide), are pharmacologically inactive. The identification of the metabolic pathways and the enzymes involved, primarily CYP3A4/5 and UGT1A1, is crucial for predicting and managing potential drug-drug interactions. The comprehensive approach, combining in vivo and in vitro studies with advanced analytical techniques, provides a robust framework for understanding the disposition of Axitinib in humans, thereby supporting its safe and effective use in the treatment of advanced renal cell carcinoma.

References

Axitinib Sulfoxide: A Comprehensive Technical Guide on the Major Human Plasma Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic fate within the body. This technical guide provides an in-depth exploration of axitinib sulfoxide (M12), one of the two major human plasma metabolites of axitinib. While pharmacologically inactive, understanding the formation, circulation, and quantification of axitinib sulfoxide is paramount for a comprehensive assessment of axitinib's disposition in humans. This document outlines the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for the analysis of axitinib and its metabolites.

Metabolic Pathway of Axitinib

Axitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of axitinib sulfoxide is a key oxidative transformation.

The metabolic conversion of axitinib to its sulfoxide metabolite is primarily catalyzed by CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19.[1][2][3][4][5] This metabolic process represents a major clearance pathway for the parent drug. Alongside axitinib sulfoxide, another significant metabolite found in human plasma is axitinib N-glucuronide (M7), formed via UGT-mediated conjugation, predominantly by UGT1A1. Both axitinib sulfoxide and axitinib N-glucuronide are considered pharmacologically inactive, with significantly less potency against VEGFR-2 compared to the parent compound.

Pharmacokinetics of Axitinib and its Major Metabolites

Following oral administration, axitinib is rapidly absorbed, reaching maximum plasma concentrations (Tmax) within 4 hours. The parent drug has a half-life ranging from 2.5 to 6.1 hours. In human plasma, axitinib and its two major metabolites, axitinib sulfoxide and axitinib N-glucuronide, account for the majority of the circulating radioactivity after administration of radiolabeled axitinib.

Table 1: Quantitative Pharmacokinetic and Metabolite Data for Axitinib in Human Plasma

| Parameter | Axitinib | Axitinib Sulfoxide (M12) | Axitinib N-glucuronide (M7) | Reference |

| Relative Abundance in Plasma (0-12h, % of radioactivity) | 50.4% | 22.5% | 16.2% | |

| Relative Abundance in Plasma (% of circulating radioactivity) | ~20% | ~20% | ~50% | |

| Pharmacological Activity | Active | Inactive | Inactive | |

| Median Tmax (Parent Drug) | 2.2 - 4.1 hours | - | - | |

| Geometric Mean Cmax (Parent Drug, 5 mg dose) | 27.8 ng/mL | - | - | |

| Geometric Mean AUC24 (Parent Drug, 5 mg dose) | 265 ng·h/mL | - | - | |

| Plasma Half-life (Parent Drug) | 2.5 - 6.1 hours | - | - |

Note: Specific Cmax, AUC, and half-life values for the metabolites are not extensively reported in the literature, with data primarily presented as a percentage of total circulating radioactivity.

Experimental Protocols for Quantification in Human Plasma

The simultaneous quantification of axitinib and its metabolites in human plasma is crucial for pharmacokinetic studies. The following protocol is a representative example based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of axitinib).

-

Vortex the mixture for 15-30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 11,000 rcf) for 5 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

For some methods, the supernatant may be further diluted with mobile phase A before injection.

2. Chromatographic Separation (LC)

-

Column: A C18 or phenyl reversed-phase column is typically used for separation (e.g., Waters XBridge® Phenyl, 3.5 μm, 2.1 x 50 mm).

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

-

Mobile Phase A: Water/methanol (9:1, v/v) with 10 mM ammonium bicarbonate or 0.1% formic acid.

-

Mobile Phase B: Methanol/water (9:1, v/v) with 10 mM ammonium bicarbonate or acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is 400 µL/min.

-

Column Temperature: Maintained at ambient temperature.

3. Detection (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for axitinib, axitinib sulfoxide, and the internal standard are monitored.

Conclusion

Axitinib sulfoxide stands as a pivotal metabolite in the human disposition of axitinib. Although pharmacologically inactive, its significant presence in plasma underscores the importance of oxidative metabolism in the clearance of the parent drug. A thorough understanding of its formation via CYP3A4/5 and its relative plasma concentrations is essential for a complete pharmacokinetic profile of axitinib. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of axitinib and its metabolites, which is fundamental for ongoing research, clinical trial monitoring, and optimizing therapeutic strategies for patients with advanced renal cell carcinoma.

References

- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparative Pharmacological Activity of Axitinib and its Sulfoxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, is a cornerstone in the management of advanced renal cell carcinoma. Its mechanism of action is centered on the inhibition of vascular endothelial growth factor receptors (VEGFRs), crucial mediators of tumor angiogenesis. Following administration, Axitinib is extensively metabolized, primarily by the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, Axitinib sulfoxide (M12) is a major circulating metabolite. This technical guide provides an in-depth comparative analysis of the pharmacological activity of Axitinib and Axitinib sulfoxide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways. The evidence presented unequivocally demonstrates that Axitinib is the pharmacologically active moiety, while its sulfoxide metabolite is essentially inactive.

Introduction

Axitinib is an oral, small-molecule inhibitor of VEGFR-1, -2, and -3, which are key drivers of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By blocking the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling, thereby impeding the pro-angiogenic cascade. The clinical efficacy of Axitinib is well-established; however, a comprehensive understanding of its metabolic fate and the pharmacological profile of its metabolites is essential for a complete picture of its therapeutic action and potential drug-drug interactions. This guide focuses on the comparative pharmacology of Axitinib and its primary oxidative metabolite, Axitinib sulfoxide.

Comparative Pharmacological Activity: Axitinib vs. Axitinib Sulfoxide

The central finding of multiple in vitro studies is that Axitinib sulfoxide is pharmacologically inactive or possesses significantly diminished activity compared to the parent compound, Axitinib. This is a critical aspect of Axitinib's profile, as it indicates that the therapeutic effect is directly attributable to the parent drug and not its major metabolite.

Data Presentation: In Vitro Potency

The following table summarizes the quantitative data on the in vitro potency of Axitinib and Axitinib sulfoxide against key kinase targets.

| Compound | Target | Assay Type | IC50 (nM) | Fold Difference (vs. Axitinib) | Reference |

| Axitinib | VEGFR-2 | Kinase Inhibition | 0.2 | - | [1] |

| Axitinib Sulfoxide | VEGFR-2 | Kinase Inhibition | >80 (≥400-fold less potent) | ≥400 | [1] |

| Axitinib | VEGFR-1 | Kinase Inhibition | 0.1 | - | [1] |

| Axitinib | VEGFR-3 | Kinase Inhibition | 0.1-0.3 | - | [1] |

| Axitinib | PDGFRβ | Kinase Inhibition | 1.6 | - | [1] |

| Axitinib | c-Kit | Kinase Inhibition | 1.7 | - |

Signaling Pathways

Axitinib exerts its anti-angiogenic effects by inhibiting the VEGFR signaling cascade. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that ultimately lead to endothelial cell proliferation, migration, survival, and permeability. Axitinib blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

Axitinib's Mechanism of Action: VEGFR Signaling Inhibition

Caption: Axitinib inhibits VEGFR signaling by blocking receptor autophosphorylation.

Overview of the VEGFR Signaling Cascade

Caption: Major downstream signaling pathways activated by VEGFR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the pharmacological activity of Axitinib and its metabolites.

VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium cryptate-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Axitinib and Axitinib sulfoxide (dissolved in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of Axitinib and Axitinib sulfoxide in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a solution containing the VEGFR-2 kinase and the biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for robust signal-to-background.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a detection mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)

-

Axitinib and Axitinib sulfoxide (dissolved in DMSO)

-

96-well culture plates

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Procedure:

-

Thaw the Basement Membrane Extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

-

Prepare serial dilutions of Axitinib and Axitinib sulfoxide in EGM-2.

-

Add 100 µL of the HUVEC suspension to each well of the solidified matrix.

-

Immediately add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

(Optional for fluorescent imaging) Add Calcein AM to the wells and incubate for 30 minutes.

-

Visualize and capture images of the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Synthesis of Axitinib Sulfoxide

Axitinib sulfoxide can be synthesized from Axitinib via oxidation. While specific patented processes exist for large-scale synthesis, a general laboratory-scale procedure would involve the following steps:

Materials:

-

Axitinib

-

An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

-

A suitable solvent (e.g., dichloromethane or methanol)

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

Dissolve Axitinib in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent to the Axitinib solution while stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Extract the product into an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or preparative HPLC to obtain pure Axitinib sulfoxide.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative pharmacological evaluation of a drug and its metabolite.

Caption: Workflow for comparing the in vitro activity of Axitinib and its sulfoxide.

Conclusion

The data and experimental evidence overwhelmingly indicate that Axitinib is a highly potent inhibitor of VEGFRs, while its major metabolite, Axitinib sulfoxide, is pharmacologically inactive. This clear distinction is crucial for understanding the clinical pharmacology of Axitinib, as it confirms that the parent drug is solely responsible for the observed therapeutic efficacy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings in the context of drug discovery and development. The visualization of the relevant signaling pathways further elucidates the mechanism by which Axitinib exerts its anti-angiogenic effects. This comprehensive technical guide underscores the importance of characterizing the pharmacological activity of drug metabolites to fully comprehend a drug's in vivo behavior.

References

Axitinib Sulfoxide: A Comprehensive Technical Guide for Researchers

CAS Number: 1347304-18-0

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with Axitinib sulfoxide. It provides detailed information on its analytical standards, experimental protocols for its quantification, and its metabolic pathway.

Physicochemical Properties and Analytical Standards

Axitinib sulfoxide is the major inactive metabolite of Axitinib, a potent tyrosine kinase inhibitor.[1][2] Its analytical standards are crucial for accurate quantification in research and clinical settings.

| Property | Value | Reference |

| CAS Number | 1347304-18-0 | [3][4] |

| Molecular Formula | C₂₂H₁₈N₄O₂S | [3] |

| Molecular Weight | 402.47 g/mol | |

| Chemical Name | N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide | |

| Appearance | White to light-yellow powder | |

| Solubility | Soluble in DMSO and Methanol. | |

| Storage | 2-8°C or -20°C for long-term storage. |

Analytical Standard Suppliers:

Axitinib sulfoxide analytical standards can be procured from various reputable suppliers, including:

-

Biosynth

-

Allmpus

-

GlpBio

-

Cayman Chemical

-

LGC Standards

-

Cleanchem

-

Simson Pharma

-

Toronto Research Chemicals (TRC)

Metabolic Pathway of Axitinib to Axitinib Sulfoxide

Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of Axitinib sulfoxide (M12) is the major metabolic pathway, predominantly catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP2C19.

Metabolic conversion of Axitinib to its sulfoxide metabolite.

Enzyme Kinetics for Axitinib Sulfoxide Formation:

The following table summarizes the kinetic parameters for the formation of Axitinib sulfoxide by the primary metabolizing enzymes.

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 4.0 | 9.6 |

| CYP3A5 | 1.9 | 1.4 |

Analytical Methodologies

The quantification of Axitinib and its metabolites, including Axitinib sulfoxide, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

While specific methods for Axitinib sulfoxide are not extensively published, the principles for its analysis can be adapted from validated methods for Axitinib.

Typical HPLC Parameters for Axitinib Analysis:

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., Kromosil 150 mm x 4.6 mm, 5 µm; Altima C18, 150 x 4.6 mm, 5µm; Symmetry ODS C18 4.6 x 250mm, 5μm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine buffer) and an organic solvent (e.g., acetonitrile, methanol). The ratio can vary, for example, 65:35 v/v (buffer:acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength of 320 nm or 338 nm. |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Sample Preparation Protocol (Plasma):

-

Protein Precipitation: To 250 µL of plasma, add 2 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 2 minutes.

-

Centrifugation: Centrifuge at 3200 rpm for 3 minutes.

-

Collection: Collect the supernatant (organic layer).

-

Injection: Inject the collected supernatant directly into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of Axitinib and its metabolites.

Typical LC-MS/MS Parameters for Axitinib Analysis:

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., AcQuity UHPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm; Zorbax C18, 50 mm x 4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic phases, often containing a modifier like formic acid or ammonium formate. |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI) in positive mode. |

| Detection | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). |

| MRM Transition | For Axitinib: m/z 387.40 > 356.05 |

Sample Preparation Protocol (Plasma) for LC-MS/MS:

-

Supported Liquid Extraction (SLE): Utilize an SLE plate for sample cleanup to remove proteins and phospholipids.

-

Elution: Elute the analyte of interest using an appropriate organic solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Axitinib sulfoxide in a research setting.

References

An In-depth Technical Guide to the Metabolic Pathways of Axitinib Leading to Sulfoxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways responsible for the biotransformation of Axitinib, with a specific focus on the formation of its sulfoxide metabolite. The document details the key enzymes involved, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the core metabolic processes and workflows.

Overview of Axitinib Metabolism

Axitinib, an oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, is approved for the treatment of advanced renal cell carcinoma.[1][2][3] Its clearance from the body is primarily driven by extensive metabolism, predominantly occurring in the liver.[4][5] In vitro and human studies using [¹⁴C]-labeled Axitinib have identified several metabolic pathways, with the main routes being oxidation and N-glucuronidation.

The two most significant metabolites found in human plasma are Axitinib N-glucuronide (M7) and Axitinib sulfoxide (M12). While the N-glucuronide is the most abundant circulating metabolite, the formation of the sulfoxide represents a key oxidative pathway. Both of these major metabolites are considered pharmacologically inactive, with significantly less potency against VEGFR-2 compared to the parent drug.

The Core Sulfoxidation Pathway

The primary oxidative transformation of Axitinib leads to the formation of Axitinib sulfoxide (M12). This metabolic reaction is catalyzed almost exclusively by the cytochrome P450 (CYP) enzyme system.

Key Enzymes in Sulfoxide Formation

Phenotyping experiments utilizing human liver microsomes (HLMs), recombinant CYP enzymes, and selective chemical inhibitors have conclusively identified CYP3A4 as the principal enzyme responsible for Axitinib's conversion to its sulfoxide metabolite. CYP3A5 also contributes to this pathway, but to a lesser extent. Studies have shown that CYP3A4 is responsible for approximately 66% of Axitinib's intrinsic clearance, with CYP3A5 accounting for about 15%. Minor contributions to Axitinib's overall metabolism also come from CYP2C19 and CYP1A2.

The sulfoxide metabolite (M12) can undergo further oxidation to form other minor metabolites, such as a sulfoxide/N-oxide (M9) and a sulfone (M14/M15).

Below is a diagram illustrating the primary metabolic pathway for Axitinib sulfoxide formation.

Caption: Metabolic pathway of Axitinib to Axitinib Sulfoxide (M12).

Quantitative Metabolic Data

Quantitative analysis of enzyme kinetics and metabolite abundance provides crucial insights into the pharmacokinetics of Axitinib. The data below has been compiled from in vitro studies using human liver microsomes and recombinant enzymes, as well as from human plasma analysis.

Table 1: Enzyme Kinetic Parameters for Axitinib Sulfoxide (M12) Formation

This table summarizes the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of Axitinib sulfoxide catalyzed by the primary CYP isozymes.

| Enzyme | Km (μM) | Vmax (pmol·min⁻¹·pmol⁻¹) |

| CYP3A4 | 4.0 | 9.6 |

| CYP3A5 | 1.9 | 1.4 |

Table 2: Relative Abundance of Axitinib and Major Metabolites in Human Plasma

This table shows the distribution of Axitinib and its two main metabolites as a percentage of total radioactivity in human plasma following a single oral dose of [¹⁴C]axitinib.

| Compound | Metabolite ID | % of Circulating Radioactivity |

| Axitinib | Parent Drug | 22.5% |

| Axitinib N-glucuronide | M7 | 50.4% |

| Axitinib sulfoxide | M12 | 16.2% |

Experimental Protocols

The characterization of Axitinib's metabolic pathways involves several key in vitro experiments. The methodologies described below are fundamental to identifying the metabolites and the enzymes responsible for their formation.

Metabolite Profiling in Human Liver Microsomes (HLMs)

This protocol is designed to identify the primary metabolites of Axitinib formed in a general hepatic system.

-

Incubation Mixture Preparation : A typical incubation mixture contains pooled HLMs (e.g., 0.5 mg/mL), Axitinib (e.g., 1-10 µM), and a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Initiation of Reaction : The metabolic reaction is initiated by adding an NADPH-regenerating system (cofactor for CYP enzymes). For identifying glucuronide conjugates, UDPGA is also added.

-

Incubation : The mixture is incubated at 37°C for a specified time (e.g., 60 minutes), with agitation.

-

Reaction Termination : The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for quantification. This step also serves to precipitate proteins.

-

Sample Processing : The terminated mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.

-

Analysis : The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify Axitinib and its metabolites. The structures of metabolites are often confirmed using synthesized reference standards.

P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for a given metabolic transformation (e.g., sulfoxide formation). It typically involves two parallel approaches.

-

Recombinant CYP Enzymes (rCYPs) :

-

Protocol : Axitinib is incubated separately with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP1A2, CYP2C19, etc.) in the presence of an NADPH-regenerating system.

-

Analysis : The formation of the sulfoxide metabolite (M12) is monitored over time for each specific isozyme using LC-MS/MS. The isozymes that produce the highest amount of the metabolite are identified as the primary contributors.

-

-

Selective Chemical Inhibition in HLMs :

-

Protocol : Axitinib is incubated with pooled HLMs in the presence of various selective chemical inhibitors, each specific to a particular CYP isozyme. For example, Cyp3cide or ketoconazole are used as potent inhibitors of CYP3A4. A control incubation without any inhibitor is run in parallel.

-

Analysis : The rate of sulfoxide formation in the presence of each inhibitor is compared to the control rate. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that the corresponding enzyme plays a major role in the metabolic pathway.

-

Below is a diagram illustrating a typical experimental workflow for studying Axitinib metabolism.

Caption: General workflow for in vitro Axitinib metabolism studies.

Conclusion

The metabolic clearance of Axitinib is a well-characterized process primarily involving oxidation and glucuronidation. The formation of the major oxidative metabolite, Axitinib sulfoxide (M12), is predominantly mediated by the CYP3A4 enzyme, with a smaller contribution from CYP3A5. Quantitative kinetic data confirms the efficiency of this pathway. The detailed experimental protocols outlined in this guide provide a robust framework for researchers in drug development to investigate the metabolism of Axitinib and other xenobiotics, ensuring a thorough understanding of their pharmacokinetic and dispositional properties.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. urotoday.com [urotoday.com]

- 3. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Axitinib Metabolite Profiling: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of in vivo studies on the metabolite profiling of axitinib.

Introduction to Axitinib Metabolism

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is primarily metabolized in the liver, with cytochrome P450 (CYP) 3A4 and CYP3A5 being the major enzymes involved. To a lesser extent, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 also contribute to its metabolism. The primary metabolic pathways are oxidation and glucuronidation. The two major circulating metabolites in human plasma are a pharmacologically inactive N-glucuronide product (M7) and a sulfoxide product (M12).

Human In Vivo Metabolite Profiling

A pivotal human study involving the administration of a single oral 5 mg dose of [14C]axitinib to eight healthy male subjects provides the most comprehensive in vivo metabolite data to date.

Experimental Protocol: Human [14C]Axitinib Study

-

Subjects: Eight healthy male volunteers.

-

Dose Administration: A single oral dose of 5 mg (100 µCi) of [14C]axitinib was administered after an overnight fast.

-

Sample Collection:

-

Blood: Serial blood samples were collected at various time points post-dose to characterize the pharmacokinetic profile of axitinib and its metabolites.

-

Urine and Feces: Urine and feces were collected for 10 days post-dose to determine the routes and rates of excretion of radioactivity.

-

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and feces samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Metabolite Identification: Structural identification of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantitative Data: Human Metabolite Distribution

The following tables summarize the quantitative distribution of axitinib and its metabolites in human plasma, urine, and feces.

Table 1: Mean Percentage of Total Radioactivity in Human Plasma (0-24h post-dose)

| Analyte | % of Total Radioactivity |

| Axitinib | 50.4% |

| M7 (N-glucuronide) | 16.2% |

| M12 (Sulfoxide) | 22.5% |

Table 2: Mean Percentage of Administered Dose Excreted in Human Urine

| Metabolite | % of Dose |

| M5 (Carboxylic acid) | 5.7% |

| M12 (Sulfoxide) | 3.5% |

| M7 (N-glucuronide) | 2.6% |

| M9 (Sulfoxide/N-oxide) | 1.7% |

| M8a (Methylhydroxy glucuronide) | 1.3% |

Table 3: Mean Percentage of Administered Dose Excreted in Human Feces

| Analyte/Metabolite | % of Dose |

| Unchanged Axitinib | 12% |

| M14/15 (Mono-oxidation/sulfone) | 5.7% |

| M12a (Epoxide) | 5.1% |

| Unidentified Metabolite | 5.0% |

Animal In Vivo Metabolite Profiling

While detailed quantitative metabolite distribution data from in vivo animal studies are not as readily available in the public domain as the human data, preclinical studies in rats and dogs have been conducted to support the clinical development of axitinib. These studies generally confirm a similar metabolic profile to humans.

Experimental Protocols: Animal Studies

The following provides a general framework for conducting in vivo metabolite profiling of axitinib in animal models, based on established methodologies.

-

Animal Models:

-

Rodents: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic and metabolism studies.

-

Non-rodents: Beagle dogs are a common non-rodent species for toxicology and metabolism studies.

-

-

Dose Administration:

-

A single oral dose of axitinib is typically administered via oral gavage. The dose level is determined based on preclinical toxicology and pharmacology studies. For pharmacokinetic studies in beagle dogs, a dose of 0.33 mg/kg has been used.

-

For mass balance studies, [14C]-labeled axitinib is used to enable tracking of all drug-related material.

-

-

Sample Collection:

-

Blood: Serial blood samples are collected from a suitable vein (e.g., jugular, saphenous) at predetermined time points. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72-96 hours).

-

-

Sample Analysis:

-

Quantification of Axitinib: A validated bioanalytical method, such as UPLC-MS/MS, is used to determine the concentration of axitinib in plasma.

-

Metabolite Identification: Similar to human studies, pooled plasma, urine, and feces samples are analyzed by LC-MS/MS to identify potential metabolites.

-

Analytical Methodology: UPLC-MS/MS for Axitinib Quantification in Beagle Dog Plasma

This section details a specific UPLC-MS/MS method for the quantification of axitinib in beagle dog plasma.

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

-

Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the transitions m/z 387.1 → 151.1 for axitinib and m/z 399.1 → 283.1 for the internal standard (sunitinib).

-

Metabolic Pathways and Visualizations

The metabolism of axitinib primarily involves two main pathways: oxidation mediated by CYP enzymes and glucuronidation by UGT enzymes.

Caption: Major metabolic pathways of axitinib.

The following diagram illustrates a typical workflow for an in vivo metabolite profiling study.

Caption: Experimental workflow for in vivo metabolite profiling.

This diagram outlines the logical relationship of the enzymes involved in axitinib's metabolic clearance.

Caption: Enzymatic contribution to axitinib metabolism.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Axitinib and Axitinib Sulfoxide in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Axitinib, a potent tyrosine kinase inhibitor, and its major metabolite, Axitinib sulfoxide, in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and peak shape for both analytes.[1][3] Detection is performed using a triple quadrupole mass spectrometer in positive ion mode via multiple reaction monitoring (MRM), offering high specificity and achieving a low limit of quantification suitable for pharmacokinetic studies.[1] This validated method is ideal for therapeutic drug monitoring (TDM) and clinical and preclinical research.

Principle

Plasma samples, fortified with an internal standard (IS), are subjected to protein precipitation using acetonitrile. After centrifugation, the resulting supernatant is injected into the LC-MS/MS system. The analytes are separated based on their hydrophobicity on a C18 column and are subsequently ionized using an electrospray ionization (ESI) source. The specific precursor-to-product ion transitions for Axitinib, Axitinib sulfoxide, and the internal standard are monitored by the mass spectrometer for accurate and sensitive quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Axitinib, Axitinib sulfoxide, and Sunitinib (Internal Standard). Dissolve each compound in a separate 10 mL volumetric flask using methanol to create 1 mg/mL stock solutions. Store these solutions at 4°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank plasma for creating calibration curves and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike appropriate volumes of the working solutions into blank plasma to prepare a series of calibration standards. A typical concentration range for Axitinib is 0.5–100 ng/mL.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1, 10, and 75 ng/mL).

Plasma Sample Preparation

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., Sunitinib).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 2.0 µL |

| Autosampler Temp. | 4°C |

| Gradient Elution | 0.0–0.5 min: 10% B0.5–1.0 min: 10% to 90% B1.0–2.0 min: 90% B2.0–2.1 min: 90% to 10% B2.1–3.0 min: 10% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas Flow | 3.0 L/min |

| Drying Gas Flow | 10.0 L/min |

| Interface Temperature | 350°C |

| Heat Block Temperature | 350°C |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Axitinib | 387.4 | 356.1 | -20 |

| Axitinib Sulfoxide | 402.9 | 371.9 | (Parameter to be optimized) |

| Sunitinib (IS) | 399.3 | 283.0 | (Parameter to be optimized) |

Method Performance Characteristics

The developed method is validated according to regulatory guidelines. A summary of typical performance data is presented below.

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5–100 ng/mL (r² > 0.999) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (RSD) | < 8.7% |

| Inter-day Precision (RSD) | < 8.7% |

| Accuracy (Relative Error) | -2.8% to 1.2% |

| Recovery | > 85% |

| Matrix Effect | ~100% (Minimal) |

| Stability | Stable for 12h at room temp, 3 freeze-thaw cycles, and 60 days at -80°C |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this method.

Caption: Workflow for Axitinib & Axitinib Sulfoxide Quantification.

Disclaimer: This application note is for research purposes only and should be adapted and validated by the end-user in their own laboratory setting.

References

- 1. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Axitinib Sulfoxide as a Metabolite Marker in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction